![molecular formula C18H25F3N2O6 B12467912 ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate](/img/structure/B12467912.png)
ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound with a unique structure that includes a trifluoropropanoate moiety, an ethoxy group, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with ethyl chloroformate to form the corresponding carbamate.
Introduction of the Trifluoropropanoate Group: The carbamate is then reacted with ethyl 3,3,3-trifluoropropanoate under basic conditions to introduce the trifluoropropanoate group.
Final Coupling: The final step involves the coupling of the intermediate with ethyl 2-bromo-2-ethoxyacetate in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: The compound’s trifluoropropanoate group imparts unique physical properties, making it useful in the development of advanced materials with specific characteristics such as hydrophobicity or thermal stability.
Biological Studies: The compound can be used as a probe to study the interactions of small molecules with biological macromolecules, providing insights into their mechanisms of action.
作用機序
The mechanism of action of ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(3,4-Dimethoxyphenethyl)acetamide: This compound shares the dimethoxyphenyl group but lacks the trifluoropropanoate and ethoxy groups.
2-(3,4-Dimethoxyphenyl)ethylamine: This compound is a simpler analog that lacks the carbamoyl and trifluoropropanoate groups.
Uniqueness
ETHYL 2-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-2-ETHOXY-3,3,3-TRIFLUOROPROPANOATE is unique due to its combination of functional groups, which confer specific chemical and physical properties. The presence of the trifluoropropanoate group, in particular, imparts unique reactivity and stability characteristics that are not found in simpler analogs.
特性
分子式 |
C18H25F3N2O6 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
ethyl 2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]-2-ethoxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C18H25F3N2O6/c1-5-28-15(24)17(29-6-2,18(19,20)21)23-16(25)22-10-9-12-7-8-13(26-3)14(11-12)27-4/h7-8,11H,5-6,9-10H2,1-4H3,(H2,22,23,25) |
InChIキー |
CMHKSETUWYKIKX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NCCC1=CC(=C(C=C1)OC)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467831.png)
![5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B12467834.png)
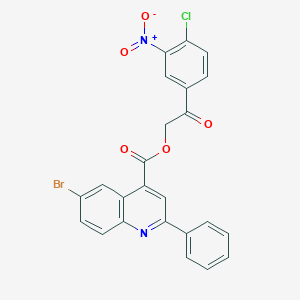
![2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione](/img/structure/B12467842.png)
![2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467858.png)
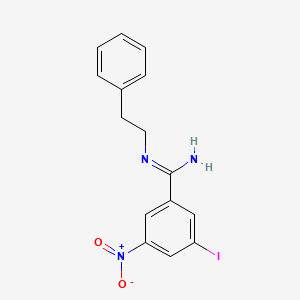
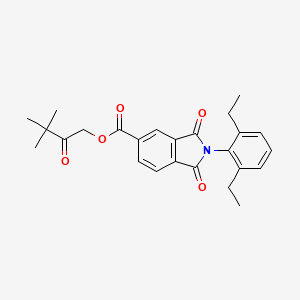
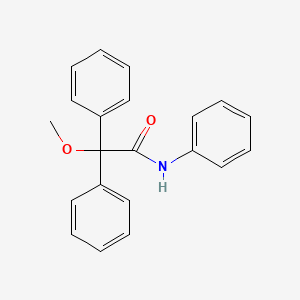

![2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12467883.png)
![1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone](/img/structure/B12467888.png)
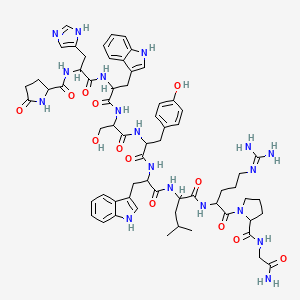

![N-cyclohexyl-2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide](/img/structure/B12467905.png)
